3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol
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Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a naphthalen-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method includes the reaction of an amidoxime with a carboxylic acid chloride under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as dichloromethane or dimethyl sulfoxide (DMSO) at ambient temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent. It has shown promising activity against various cancer cell lines.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol is unique due to its naphthalen-2-ol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Properties
Molecular Formula |
C18H12N2O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H12N2O2/c21-16-11-14-9-5-4-8-13(14)10-15(16)18-19-17(20-22-18)12-6-2-1-3-7-12/h1-11,21H |
InChI Key |
LEAPXBSPWBAMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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